molecular formula C6H5BrClNO B572371 4-Bromo-5-chloro-2-methoxypyridine CAS No. 1211534-25-6

4-Bromo-5-chloro-2-methoxypyridine

Cat. No. B572371
M. Wt: 222.466
InChI Key: RSSHUQXUQXYECT-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methoxypyridine is a chemical compound with the CAS Number: 1211534-25-6. It has a linear formula of C6H5BrClNO . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular weight of 4-Bromo-5-chloro-2-methoxypyridine is 222.47 . The InChI code for this compound is 1S/C6H5BrClNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . It has a boiling point of 267.3±35.0 °C at 760 mmHg . The compound has a molar refractivity of 43.6±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 freely rotating bond .

Scientific Research Applications

  • Manufacturing of Therapeutic SGLT2 Inhibitors

    • Application : 4-Bromo-5-chloro-2-methoxypyridine is used in the manufacturing of therapeutic SGLT2 inhibitors, which are used in diabetes therapy .
    • Method of Application : The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • Synthesis of αvβ3 Antagonist

    • Application : 4-Bromo-5-chloro-2-methoxypyridine is used as a building block for the β-alanine moiety of an αvβ3 antagonist .
    • Method of Application : The compound is used in a series of reactions to synthesize the β-alanine moiety of an αvβ3 antagonist .
    • Results : The synthesis results in an αvβ3 antagonist, which can be used in various biological research and therapeutic applications .
  • Synthesis of Somatostatin sst 3 Receptor Antagonist

    • Application : 4-Bromo-5-chloro-2-methoxypyridine is used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
    • Method of Application : The compound is used in a series of reactions to synthesize the somatostatin sst 3 receptor antagonist .
    • Results : The synthesis results in a potent and selective somatostatin sst 3 receptor antagonist, which can be used in various biological research and therapeutic applications .
  • Synthesis of Biaryls via Palladium-Catalyzed Hiyama Cross-Coupling

    • Application : 4-Bromo-5-chloro-2-methoxypyridine can be used as a reactant in the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling .
    • Method of Application : The compound is used in a series of reactions to synthesize biaryls .
    • Results : The synthesis results in biaryls, which can be used in various chemical and pharmaceutical applications .
  • Synthesis of Promising SGLT2 Inhibitors

    • Application : 4-Bromo-5-chloro-2-methoxypyridine is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method of Application : The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Relevant Papers The compound has been mentioned in peer-reviewed papers , but specific details from these papers could not be retrieved.

properties

IUPAC Name

4-bromo-5-chloro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSHUQXUQXYECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743139
Record name 4-Bromo-5-chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chloro-2-methoxypyridine

CAS RN

1211534-25-6
Record name 4-Bromo-5-chloro-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211534-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
J Shi, Z Gu, EA Jurica, X Wu, LE Haque… - Journal of Medicinal …, 2018 - ACS Publications
… Subsequent SN Ar reaction of the resulting amines 22a,b with 4-bromo-5-chloro-2-methoxypyridine and K 2 CO 3 in DMSO at 100 C gave a racemic adduct. At this point in the synthesis…
Number of citations: 18 pubs.acs.org

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